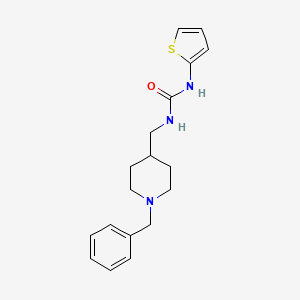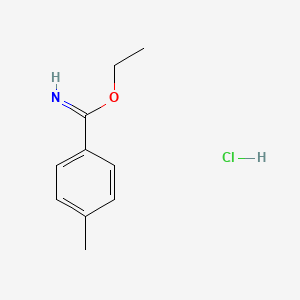
ethyl 4-methylbenzenecarboximidate;hydrochloride
Overview
Description
Preparation Methods
Ethyl 4-methylbenzenecarboximidate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzonitrile with ethanol in the presence of hydrochloric acid. This reaction proceeds via the Pinner reaction mechanism, where the nitrile group is converted to an imidate ester . The reaction conditions typically include refluxing the reactants in an acidic medium to facilitate the formation of the desired product.
Chemical Reactions Analysis
Ethyl 4-methylbenzenecarboximidate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form the corresponding carboxylic acid and ethanol.
Aminolysis: Reacting with amines, it forms amidines, which are valuable intermediates in organic synthesis.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids, bases, and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-methylbenzenecarboximidate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-methylbenzenecarboximidate hydrochloride involves its reactivity as an electrophile. The imidate group is highly reactive towards nucleophiles, allowing it to participate in various addition and substitution reactions . This reactivity is due to the presence of the electron-withdrawing imidate group, which makes the carbon atom more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Ethyl 4-methylbenzenecarboximidate hydrochloride can be compared with other similar compounds, such as:
Methyl 4-methylbenzenecarboximidate hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl benzenecarboximidate hydrochloride: Lacks the methyl group on the benzene ring.
Ethyl 4-chlorobenzenecarboximidate hydrochloride: Contains a chlorine atom instead of a methyl group on the benzene ring.
These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.
Properties
IUPAC Name |
ethyl 4-methylbenzenecarboximidate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-3-12-10(11)9-6-4-8(2)5-7-9;/h4-7,11H,3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMCFUITYHQMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
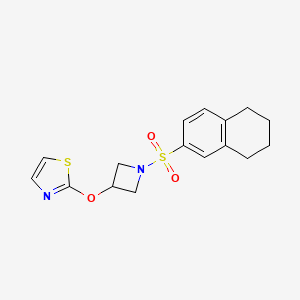

![4-Methoxyfuro[3,2-c]pyridine](/img/structure/B2884111.png)

![3-[1-(1,1-Dioxothiolan-3-yl)pyrazol-3-yl]-1-phenylpyridazin-4-one](/img/structure/B2884113.png)
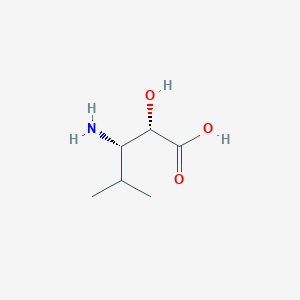
![N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea](/img/structure/B2884119.png)
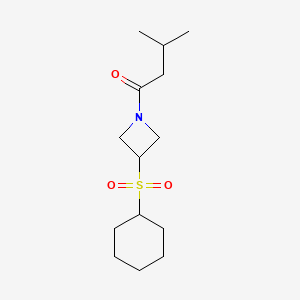
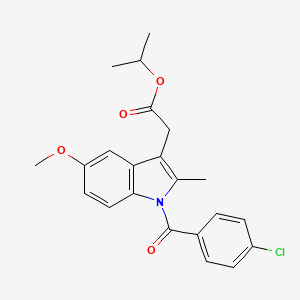
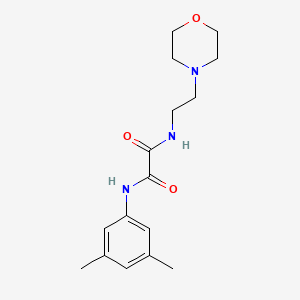
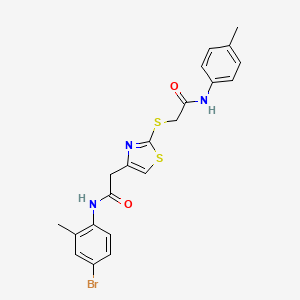

![3-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2884126.png)
